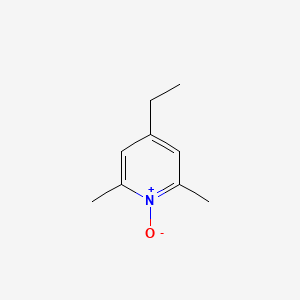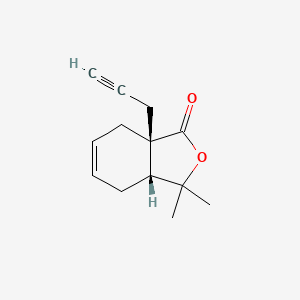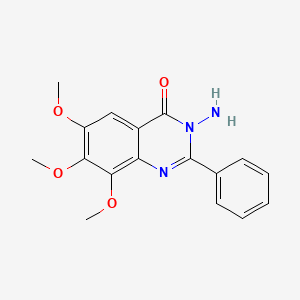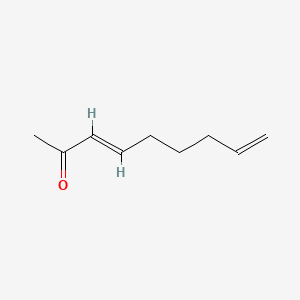
3,8-Nonadien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,8-Nonadien-2-one is an organic compound characterized by its unique structure, which includes a nonane backbone with two double bonds and a ketone functional group. This compound is known for its distinctive aroma and is often found in various natural sources, including essential oils and certain fruits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,8-Nonadien-2-one typically involves the use of alkenes and ketones as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
In industrial settings, (E)-3,8-Nonadien-2-one can be produced through catalytic processes that involve the selective hydrogenation of polyunsaturated precursors. These processes are optimized to achieve high yields and purity, often employing catalysts such as palladium or platinum supported on carbon.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3,8-Nonadien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in (E)-3,8-Nonadien-2-one can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated alkenes.
Applications De Recherche Scientifique
(E)-3,8-Nonadien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s aroma makes it useful in studies related to olfaction and pheromone signaling.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the flavor and fragrance industry to impart specific scents to products.
Mécanisme D'action
The mechanism by which (E)-3,8-Nonadien-2-one exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its chemical structure allows it to participate in various biochemical pathways, potentially influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Nonenal: Another nonane derivative with a similar structure but differing in the position of the double bonds.
(Z)-3,8-Nonadien-2-one: The geometric isomer of (E)-3,8-Nonadien-2-one, with different spatial arrangement of the double bonds.
Uniqueness
(E)-3,8-Nonadien-2-one is unique due to its specific double bond configuration and the presence of a ketone group, which contribute to its distinct chemical properties and applications. Its ability to participate in a variety of chemical reactions and its role in olfactory research further distinguish it from similar compounds.
Propriétés
Numéro CAS |
55282-90-1 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(3E)-nona-3,8-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3,7-8H,1,4-6H2,2H3/b8-7+ |
Clé InChI |
YKLUYYMKAUDXNV-BQYQJAHWSA-N |
SMILES isomérique |
CC(=O)/C=C/CCCC=C |
SMILES canonique |
CC(=O)C=CCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


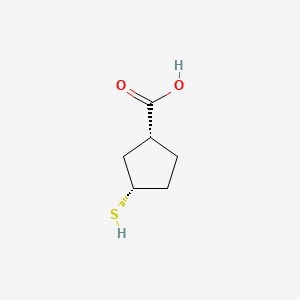
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
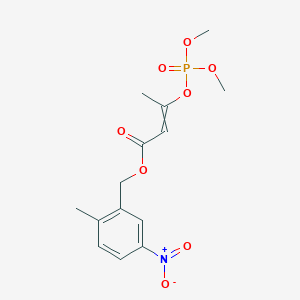

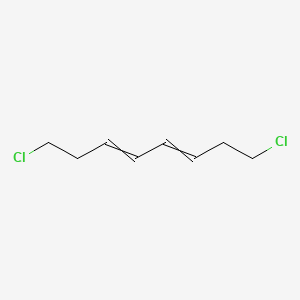
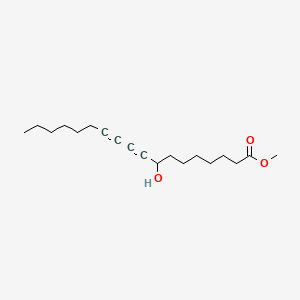
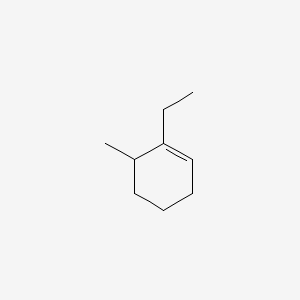
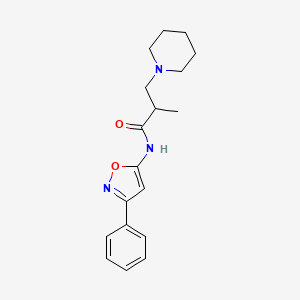
![5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole](/img/structure/B13809186.png)
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)
